molecular formula C7H14ClNO3 B12725700 Betonicine hydrochloride CAS No. 101198-81-6

Betonicine hydrochloride

Cat. No.: B12725700
CAS No.: 101198-81-6
M. Wt: 195.64 g/mol
InChI Key: GGQVAWGGOKAHNP-IBTYICNHSA-N
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Description

Betonicine hydrochloride is a naturally occurring substituted pyrrolidine, specifically known as trans-2-carboxy-4-hydroxy-1,1-dimethylpyrrolidinium hydroxide, inner salt. It is derived from plants of the Lamiaceae family, including Betonica officinalis. Historically, betonicine was used as an analgesic and continues to be available commercially from herbalists .

Preparation Methods

Synthetic Routes and Reaction Conditions

Betonicine hydrochloride can be synthesized through various methods. One common approach involves the extraction of betonicine from plant sources, followed by its conversion to the hydrochloride salt. The extraction process typically employs accelerated solvent extraction (ASE) coupled with solid-phase extraction (SPE) to isolate betonicine from plant materials .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources, followed by purification and conversion to the hydrochloride salt. The process may include hydrophilic interaction chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) for precise detection and quantification .

Chemical Reactions Analysis

Types of Reactions

Betonicine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Betonicine can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert betonicine to its reduced forms.

    Substitution: Substitution reactions involve replacing functional groups on the betonicine molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield.

Major Products

Scientific Research Applications

Betonicine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Betonicine hydrochloride is structurally similar to other hydroxycinnamic acid amides, such as caffeoylputrescine and feruloyltyramine. it is unique due to the presence of an isovaleryl moiety, which contributes to its distinct pharmacological properties .

List of Similar Compounds

This compound stands out for its potent bioactivities and therapeutic potential, making it a valuable compound for further research and development.

Properties

CAS No.

101198-81-6

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

(2S,4R)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylic acid;chloride

InChI

InChI=1S/C7H13NO3.ClH/c1-8(2)4-5(9)3-6(8)7(10)11;/h5-6,9H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1

InChI Key

GGQVAWGGOKAHNP-IBTYICNHSA-N

Isomeric SMILES

C[N+]1(C[C@@H](C[C@H]1C(=O)O)O)C.[Cl-]

Canonical SMILES

C[N+]1(CC(CC1C(=O)O)O)C.[Cl-]

Origin of Product

United States

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